Product packaging for 2,2-Diethylazetidine hydrochloride(Cat. No.:CAS No. 90001-13-1)

2,2-Diethylazetidine hydrochloride

Cat. No.: B2960499
CAS No.: 90001-13-1
M. Wt: 149.66
InChI Key: MTXOOTIPSOFMSL-UHFFFAOYSA-N
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Description

Significance of Four-Membered Nitrogen Heterocycles in Modern Organic Chemistry

Four-membered nitrogen heterocycles, or azetidines, represent a crucial class of saturated azaheterocycles. beilstein-journals.org Their importance stems from their utility as synthetic intermediates, chiral auxiliaries, and core structural motifs in medicinal chemistry. beilstein-journals.orgchemrxiv.org The inherent ring strain of the azetidine (B1206935) ring imparts unique reactivity, making them valuable precursors for the synthesis of more complex nitrogen-containing molecules. chemicalbook.comorganicchemistrydata.org This reactivity, balanced with greater stability compared to their three-membered counterparts (aziridines), allows for more controlled chemical manipulations. chemicalbook.comorganicchemistrydata.org Consequently, the azetidine framework is found in a variety of bioactive compounds, including antibacterial agents and compounds targeting the central nervous system. nih.govchemicalbook.comnih.gov

Historical Context and Evolution of Azetidine Synthesis Methodologies

The synthesis of azetidines has been a long-standing challenge in organic chemistry, primarily due to the inherent strain in the four-membered ring. iitk.ac.in Historically, methods for constructing the azetidine ring were often limited and required harsh reaction conditions. Early approaches frequently relied on the intramolecular cyclization of 1,3-aminoalcohols or related derivatives. rsc.org

Over the years, synthetic methodologies have evolved significantly, offering more efficient and milder routes to azetidines. Key developments include:

Intramolecular Cyclizations: Modern variations of classical methods, such as the cyclization of γ-haloamines, remain a cornerstone of azetidine synthesis. beilstein-journals.org

[2+2] Cycloadditions: The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, has emerged as a powerful and atom-economical method for constructing the azetidine ring. chemicalbook.com

Ring Expansion and Contraction Reactions: Methodologies involving the expansion of three-membered rings (aziridines) or the contraction of five-membered rings (pyrrolidines) have provided alternative pathways to functionalized azetidines. beilstein-journals.orgiitk.ac.in

Metal-Catalyzed Reactions: The advent of transition-metal catalysis has introduced novel strategies, including palladium-catalyzed C-H amination and rhodium-catalyzed reactions, for the stereoselective synthesis of highly substituted azetidines. organicchemistrydata.org

A significant advancement in the synthesis of 2,2-disubstituted azetidines, a class to which 2,2-diethylazetidine (B13294076) belongs, involves a one-pot rhodium-catalyzed N-H insertion followed by a base-mediated cyclization. Another notable strategy is the titanium-mediated synthesis from oxime ethers and Grignard reagents, which provides access to NH-azetidines.

Unique Structural Features and Strain-Related Considerations of Azetidines

The defining characteristic of the azetidine ring is its significant ring strain, estimated to be around 25.4 kcal/mol. chemicalbook.com This value is intermediate between the highly strained and reactive aziridine (B145994) (27.7 kcal/mol) and the relatively strain-free five-membered pyrrolidine (B122466) (5.4 kcal/mol). chemicalbook.com This intermediate strain energy is the primary driver of the unique chemical behavior of azetidines.

The four-membered ring of azetidine is not planar but rather adopts a puckered conformation to alleviate some of the torsional strain. This puckering leads to the possibility of ring inversion. In the case of 2,2-diethylazetidine hydrochloride, the presence of the two ethyl groups at the C2 position introduces significant steric bulk, which would be expected to influence the ring conformation and potentially the barrier to ring inversion. The protonation of the nitrogen atom to form the hydrochloride salt further alters the electronic and steric environment of the ring.

The inherent strain in the azetidine ring makes it susceptible to ring-opening reactions under various conditions, including treatment with acids or nucleophiles. This reactivity can be harnessed for the synthesis of a variety of acyclic and larger heterocyclic structures.

Research Landscape and Specific Academic Interest in this compound

The broader class of azetidines continues to attract considerable research interest, particularly in the field of medicinal chemistry. The rigid azetidine scaffold is often used as a bioisostere for other cyclic and acyclic moieties in drug design, offering a means to fine-tune the physicochemical properties and pharmacological activity of lead compounds. For instance, substituted azetidines have been explored as components of potential treatments for neurological disorders.

While there is a wealth of research on azetidines in general, and even on some 2,2-disubstituted analogs, specific academic literature focusing solely on This compound is notably scarce. One study has investigated 3,3-diethylazetidine-2,4-dione (B1329865) derivatives as potential human neutrophil elastase inhibitors, demonstrating the interest in diethyl-substituted azetidine scaffolds in drug discovery. nih.gov However, this compound is structurally distinct from 2,2-diethylazetidine.

The limited specific research on this compound suggests that it may be a novel or underexplored compound. Its synthesis would likely follow general protocols for 2,2-dialkylazetidines. Further investigation into its properties and potential applications could be a fruitful area for future research, building upon the established importance of the azetidine motif in organic and medicinal chemistry.

Data Tables

Table 1: General Properties of Azetidine and Related Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Ring Strain (kcal/mol)Boiling Point (°C)
AziridineC₂H₅N43.0727.756-57
AzetidineC₃H₇N57.0925.4 chemicalbook.com61-62
PyrrolidineC₄H₉N71.125.487-88
PiperidineC₅H₁₁N85.15~0106

Table 2: Predicted and Analogous Compound Data

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Predicted Boiling Point (°C)
This compoundNot availableC₇H₁₆ClN149.66Not available
2-Methylazetidine hydrochloride1152113-37-5C₄H₁₀ClN107.58Not available
2,2-Difluoroethylamine hydrochloride79667-91-7C₂H₆ClF₂N117.53Not available
2-Diethylaminoethanol hydrochloride14426-20-1C₆H₁₆ClNO153.65Not available
2-Diethylaminoethylchloride hydrochloride869-24-9C₆H₁₅Cl₂N172.09255

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16ClN B2960499 2,2-Diethylazetidine hydrochloride CAS No. 90001-13-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-diethylazetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-3-7(4-2)5-6-8-7;/h8H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXOOTIPSOFMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN1)CC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Insights into the Reactivity and Transformations of 2,2 Diethylazetidine Hydrochloride Systems

Influence of Ring Strain on Azetidine (B1206935) Reactivity

The reactivity of azetidines is fundamentally governed by their considerable ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, makes azetidines both manageable and susceptible to a variety of chemical transformations. rsc.orgrsc.org The presence of substituents, such as the two ethyl groups at the C2 position in 2,2-diethylazetidine (B13294076), can further modulate this reactivity.

The inherent strain in the azetidine ring makes it a good substrate for reactions that lead to ring-opening, as this relieves the strain. nih.govresearchgate.net The stability of the azetidine ring, however, is significantly greater than that of aziridines, allowing for more controlled reactions under specific conditions. rsc.orgrsc.org The quaternization of the nitrogen atom, as in 2,2-diethylazetidine hydrochloride, enhances the ring strain and further activates the ring towards nucleophilic attack.

Ring-Opening Reactions and Rearrangement Mechanisms

The strained nature of the azetidine ring makes it susceptible to various ring-opening and rearrangement reactions, which are often the primary pathways for its transformation. These reactions can be initiated by nucleophiles, heat, or acid catalysis.

Nucleophile-Induced Ring Opening of Azetidinium Intermediates

The formation of an azetidinium ion, such as in this compound, significantly enhances the electrophilicity of the ring carbons, making them prone to nucleophilic attack. This process typically occurs via an SN2 mechanism, leading to the regioselective and stereoselective formation of linear amines. bohrium.comnih.gov

The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. bohrium.com In the case of 2,2-diethylazetidinium hydrochloride, the presence of two ethyl groups at the C2 position would sterically hinder nucleophilic attack at this carbon. Consequently, attack at the less substituted C4 position is generally favored. organic-chemistry.org A variety of nucleophiles, including carbanions, phosphorus anions, and sulfur anions, can induce the ring-opening of azetidinium ions. bohrium.com

Table 1: Regioselectivity of Nucleophilic Ring-Opening of Azetidinium Ions

Azetidinium SubstitutionNucleophileMajor Site of AttackReference
Unsubstituted at C4Azide, Benzylamine, Acetate (B1210297)C4 organic-chemistry.org
Methylated at C4Azide, Benzylamine, AcetateC2 organic-chemistry.org
2,2-DiethylVariousC4 (predicted) organic-chemistry.org

This table is based on general principles of azetidinium ring-opening and predicts the behavior of 2,2-diethylazetidinium based on established trends.

Thermal and Acid-Catalyzed Ring Transformations

Azetidines can undergo ring transformations under thermal or acidic conditions. Acid catalysis often involves the protonation of the nitrogen atom, forming an azetidinium intermediate that is more susceptible to ring-opening or rearrangement. nih.gov For instance, certain N-substituted azetidines have been shown to undergo acid-mediated intramolecular ring-opening decomposition. nih.gov

While specific studies on the thermal and acid-catalyzed transformations of this compound are not extensively detailed in the provided search results, the general principles of azetidine chemistry suggest that such conditions could lead to ring expansion, contraction, or fragmentation, depending on the reaction conditions and the presence of other functional groups.

Derivatization and Functionalization Reactions of this compound

The azetidine scaffold, including that of this compound, provides opportunities for further chemical modification at both the nitrogen and carbon atoms of the ring. These derivatization reactions are crucial for synthesizing a diverse range of compounds with potential applications in various fields.

Site-Selective Functionalization at Nitrogen and Carbon Atoms

The nitrogen atom of the azetidine ring is a primary site for functionalization. nih.gov In the case of this compound, the nitrogen is protonated. Deprotonation would yield the free base, 2,2-diethylazetidine, which can then undergo various N-functionalization reactions, such as alkylation, acylation, and arylation. nih.govacs.org

Functionalization of the carbon atoms of the azetidine ring is also a significant area of research. nih.govacs.org While direct C-H functionalization of the azetidine ring can be challenging, methods for the site-selective introduction of functional groups have been developed. wisc.edursc.orgrsc.org For 2,2-diethylazetidine, functionalization would likely occur at the C3 or C4 positions, given the steric hindrance at C2.

Table 2: Potential Functionalization Reactions of 2,2-Diethylazetidine

Reaction TypeSiteReagents/ConditionsPotential ProductReference
N-AlkylationNitrogenAlkyl halide, BaseN-Alkyl-2,2-diethylazetidine nih.gov
N-AcylationNitrogenAcyl chloride, BaseN-Acyl-2,2-diethylazetidine nih.gov
C-H ArylationCarbon (C3/C4)Aryl halide, CatalystAryl-substituted 2,2-diethylazetidine nih.gov

This table outlines potential reactions based on general azetidine chemistry.

Transformations Leading to Other Heterocyclic Systems

The strained azetidine ring can serve as a precursor for the synthesis of other, often larger, heterocyclic systems. researchgate.netthieme-connect.com These transformations typically involve ring-expansion reactions. For example, the reaction of azetidines with diazo compounds in the presence of a catalyst can lead to the formation of pyrrolidines. acs.org

Furthermore, ring-opening of the azetidine followed by intramolecular cyclization can lead to a variety of heterocyclic structures. nih.govmagtech.com.cn The specific outcome of these reactions is highly dependent on the substituents present on the azetidine ring and the reaction conditions employed. For 2,2-diethylazetidine, its transformation into substituted pyrrolidines or other five-membered rings is a plausible synthetic pathway. acs.orgmagtech.com.cn

Reaction Mechanisms of Azetidine Ring Systems

The reactivity of azetidines is largely characterized by reactions that lead to the opening of the strained four-membered ring. The quaternization of the nitrogen atom to form an azetidinium salt, such as this compound, significantly enhances the ring's susceptibility to nucleophilic attack. This activation is a key step in many of its transformations.

The ring-opening of azetidinium ions is a well-studied area, providing a foundational understanding of how this compound would likely behave. The process is a nucleophilic substitution reaction where the azetidinium ion acts as the electrophile. The regioselectivity of this ring-opening is a critical aspect and is heavily influenced by the substitution pattern on the azetidine ring.

Experimental and computational studies, including Density Functional Theory (DFT) calculations, have shed light on the factors governing the regioselectivity of nucleophilic attack on azetidinium ions. organic-chemistry.orgdntb.gov.ua In the case of an unsymmetrically substituted azetidinium ion, the nucleophile can attack either the α-carbon (C2) or the β-carbon (C4) adjacent to the nitrogen atom. For azetidinium ions lacking a substituent at the C4 position, nucleophilic attack generally occurs preferentially at this less hindered site. organic-chemistry.orgdntb.gov.ua Conversely, the presence of a substituent at C4 can direct the nucleophilic attack to the C2 position. organic-chemistry.org

Given the 2,2-diethyl substitution pattern of the titular compound, the primary sites for nucleophilic attack in its azetidinium form would be the C4 methylene (B1212753) group and the quaternary C2 carbon. Based on established principles, the attack would be expected to occur predominantly at the sterically less hindered C4 position.

The reactivity of azetidinium ions has been compared to their three-membered ring counterparts, aziridinium (B1262131) ions. Kinetic studies have revealed that azetidinium ions are significantly less reactive, with one study indicating they are approximately 17,000 times less reactive than analogous aziridinium ions. acs.orgnih.gov This lower reactivity makes azetidinium ions more stable and easier to handle from a synthetic standpoint, while still being sufficiently electrophilic to undergo synthetically useful reactions. acs.orgnih.gov

Besides direct ring-opening, azetidinium salts can undergo other transformations, such as the Stevens rearrangement and Hofmann elimination, particularly in the presence of strong bases. researchgate.net The Stevens rearrangement would lead to a rearranged, expanded ring system, while the Hofmann elimination would result in ring cleavage. The competition between these pathways is influenced by the substituents on the ring and the reaction conditions.

The synthesis of 2,2-disubstituted azetidines can be achieved through various methods, including cycloaddition reactions and intramolecular cyclizations. mdpi.comresearchgate.netrsc.orgnih.govacs.org These approaches provide access to a diverse range of azetidine structures, which can then be converted to their corresponding azetidinium salts for further functionalization.

Table 1: Regioselectivity of Nucleophilic Ring-Opening of Substituted Azetidinium Ions

Azetidinium Ion SubstitutionNucleophileMajor Site of AttackReference
Unsubstituted at C4Azide, Benzylamine, AcetateC4 organic-chemistry.orgdntb.gov.ua
Methyl group at C4Azide, Benzylamine, AcetateC2 organic-chemistry.org
Quaternary carbon at α-positionAzide, Cyanide, AcetateQuaternary α-carbon researchgate.net

Table 2: Comparative Reactivity of Aziridinium and Azetidinium Ions

Strained Ammonium IonRelative Rate of Ring-OpeningReference
Aziridinium Ion~17,000 acs.orgnih.gov
Azetidinium Ion1 acs.orgnih.gov

Advanced Spectroscopic Characterization and Analytical Techniques for 2,2 Diethylazetidine Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁵N)

¹H NMR: Proton NMR would be expected to provide information on the number of different types of protons and their connectivity in the 2,2-diethylazetidine (B13294076) hydrochloride molecule. Key signals would include those for the ethyl groups' methyl (CH₃) and methylene (B1212753) (CH₂) protons, as well as the protons on the azetidine (B1206935) ring. The chemical shifts, splitting patterns (multiplicity), and integration values would be crucial for assignment.

¹³C NMR: Carbon-13 NMR would identify all unique carbon environments within the molecule. oregonstate.eduorganicchemistrydata.org This would include the quaternary carbon at the 2-position, the methylene carbons of the ethyl groups and the azetidine ring, and the methyl carbons of the ethyl groups.

¹⁵N NMR: Nitrogen-15 NMR would provide information about the nitrogen atom in the azetidine ring, which would be influenced by its quaternization in the hydrochloride salt.

No experimental ¹H, ¹³C, or ¹⁵N NMR data for 2,2-Diethylazetidine hydrochloride has been found in the public domain.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY)

Two-dimensional NMR techniques are essential for unambiguously assigning the signals from 1D NMR spectra and elucidating complex molecular structures.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons, such as those within the ethyl groups and on the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, typically ¹³C. It would definitively link the proton signals to their corresponding carbon atoms in the this compound structure.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, providing information about the molecule's three-dimensional structure and stereochemistry.

Specific 2D NMR data for this compound is not available in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

HRMS is a critical tool for determining the precise molecular weight of a compound, which allows for the calculation of its elemental composition.

Fragmentation Pattern Analysis

In addition to the molecular ion peak, mass spectrometry produces a series of fragment ions. The pattern of these fragments provides valuable information about the molecule's structure. For this compound, fragmentation would likely involve the loss of ethyl groups and cleavage of the azetidine ring.

A detailed analysis of the fragmentation pattern of this compound is not available.

Electrospray Ionization (ESI) and Other Ionization Methods

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar and ionic compounds like hydrochloride salts. It would be expected to produce a prominent protonated molecular ion [M+H]⁺ for the free base (2,2-diethylazetidine).

Specific data on the ESI-MS of this compound has not been located.

Vibrational Spectroscopy for Functional Group Analysis and Molecular Structure Confirmation

No published IR or Raman spectra for this compound could be found.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The interaction of infrared radiation with the molecule causes vibrations of the chemical bonds, and the absorption of this radiation at specific frequencies corresponds to these vibrational modes.

For this compound, the FTIR spectrum would be expected to exhibit characteristic absorption bands corresponding to its structural features. The presence of the azetidinium ring, a four-membered nitrogen-containing heterocycle, would give rise to specific vibrational modes. The C-N stretching vibrations within the ring and the N-H bending vibrations of the protonated amine would be key identifiers. Additionally, the ethyl groups would show characteristic C-H stretching and bending vibrations. The hydrochloride salt form would influence the N-H stretching region, typically showing a broad absorption band due to hydrogen bonding with the chloride ion.

Table 1: Predicted FTIR Spectral Data for this compound

Functional Group **Predicted Wavenumber (cm⁻¹) ** Vibrational Mode
N-H (Azetidinium) 3200-2700 (broad) Stretching
C-H (Aliphatic) 2975-2850 Stretching
C-N (Azetidine ring) 1250-1020 Stretching
CH₂ 1480-1440 Bending (Scissoring)

Note: This table is predictive and not based on experimental data.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. It measures the inelastic scattering of monochromatic light, usually from a laser source. While FTIR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

In the analysis of this compound, Raman spectroscopy would provide valuable information about the carbon skeleton of the molecule. The C-C stretching vibrations of the ethyl groups and the azetidine ring would be prominent in the Raman spectrum. The symmetric breathing mode of the azetidine ring, if present, would also be a characteristic feature. The combination of FTIR and Raman spectroscopy would allow for a more complete vibrational analysis of the molecule.

Table 2: Predicted Raman Spectral Data for this compound

Functional Group **Predicted Raman Shift (cm⁻¹) ** Vibrational Mode
C-H (Aliphatic) 3000-2800 Stretching
C-C (Ethyl groups) 1200-800 Stretching

Note: This table is predictive and not based on experimental data.

Chiroptical Spectroscopic Methods (e.g., Circular Dichroism Spectroscopy for Enantiomeric Analysis)

Chiroptical spectroscopic methods are essential for the analysis of chiral molecules, which are non-superimposable on their mirror images. Since 2,2-Diethylazetidine does not possess a chiral center, it is an achiral molecule. Therefore, it would not exhibit optical activity and would not produce a signal in circular dichroism (CD) spectroscopy.

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. organic-chemistry.org This technique is widely used to determine the enantiomeric purity and absolute configuration of chiral compounds. acs.org For a molecule to be CD active, it must be chiral. In the case of 2,2-Diethylazetidine, the geminal diethyl substitution at the C2 position does not create a stereocenter.

If a chiral derivative of 2,2-Diethylazetidine were to be synthesized, for instance by introducing a substituent at another position in the ring that creates a chiral center, then CD spectroscopy would be a critical tool for its stereochemical analysis. The resulting enantiomers would produce mirror-image CD spectra, allowing for their differentiation and the determination of enantiomeric excess. The sign and magnitude of the Cotton effect in the CD spectrum could, in principle, be correlated with the absolute configuration of the chiral center through empirical rules or quantum chemical calculations.

Computational and Theoretical Investigations of 2,2 Diethylazetidine Hydrochloride and Azetidine Ring Systems

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are essential for determining the fundamental properties of molecules from first principles. These methods are widely applied to the azetidine (B1206935) ring system to elucidate its structure, stability, and electronic characteristics.

Density Functional Theory (DFT) has become a primary tool for computational investigations of azetidine systems due to its balance of accuracy and computational cost. mdpi.commdpi.com DFT calculations are routinely used to perform geometry optimizations, which locate the minimum energy structure of a molecule on its potential energy surface. youtube.com For the azetidine ring, DFT can accurately predict bond lengths, bond angles, and the degree of ring puckering, which are crucial determinants of its chemical behavior.

Researchers have employed DFT to investigate the thermodynamics of reactions involving azetidines. For instance, in studies of the synthesis of 2-arylazetidines, DFT calculations have been used to compare the stability of the four-membered azetidine ring products against the five-membered pyrrolidine (B122466) derivatives that could potentially form. acs.org These calculations consistently show that while pyrrolidines are thermodynamically more stable, the formation of azetidines can be kinetically favored under specific reaction conditions. acs.orgresearchgate.net The energy differences, as calculated by DFT, help to explain the observed product distributions and guide the design of selective synthetic routes. researchgate.net

Furthermore, DFT is used to analyze the electronic properties of azetidine derivatives, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net This information is vital for understanding the molecule's reactivity, such as its nucleophilic or electrophilic character.

Table 1: Application of DFT in Azetidine Ring System Analysis

Computational Task Information Obtained Relevance to Azetidine Chemistry
Geometry Optimization Bond lengths, bond angles, dihedral angles, ring pucker Predicts the stable 3D structure of the azetidine ring. youtube.comresearchgate.net
Energy Calculations Relative stabilities of isomers and conformers, reaction energies Determines thermodynamic favorability of different azetidine structures and reactions. acs.org
Frequency Calculations Vibrational frequencies, zero-point energies, transition state verification Confirms optimized structures as true minima and identifies transition states. mdpi.com

| Frontier Molecular Orbital Analysis | HOMO-LUMO energy gaps, orbital shapes | Elucidates electronic properties and predicts sites of reactivity. researchgate.net |

While DFT is prevalent, other quantum chemical methods also contribute to the understanding of azetidine systems. Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less accurate, picture by not including electron correlation unless post-HF methods are used. mdpi.com Historically, methods like HF with a 4-31G basis set were used to optimize the geometry of the azetidine molecule itself. researchgate.net Large-scale ab initio calculations, though computationally expensive, can offer benchmark data for more approximate methods. rsc.org

Semi-empirical methods, such as AM1, PM3, and MNDO, offer a faster, though less precise, alternative by incorporating parameters derived from experimental data. wikipedia.org These methods are particularly useful for screening large numbers of molecules or for preliminary calculations on very large systems where DFT or ab initio methods would be computationally prohibitive. They can provide initial geometries for higher-level optimizations and offer qualitative insights into electronic structure and reactivity. wikipedia.org

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is indispensable for mapping out the complex reaction pathways involved in the synthesis and transformation of azetidine rings. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct detailed energy profiles that illuminate reaction mechanisms.

A key application of computational chemistry in studying azetidine synthesis is the characterization of transition states (TS). The transition state is the highest energy point along a reaction pathway, and its structure and energy determine the reaction rate. Computational methods can locate and characterize these fleeting structures, providing insights that are often impossible to obtain experimentally.

For example, DFT calculations have been used to understand the preference for the 4-exo-dig cyclization over the 5-endo-dig pathway in the copper-catalyzed synthesis of azetidines from ynamides. nih.gov By modeling the transition states for both possible cyclization routes, researchers can determine the activation energy barriers and explain the observed regioselectivity. Similarly, in the synthesis of azetidines from epoxy amines, calculations of the transition states for the formation of either the four-membered azetidine or the five-membered pyrrolidine ring showed that the azetidine pathway had a lower energy barrier under specific catalytic conditions, consistent with experimental results. frontiersin.orgnih.gov These studies demonstrate the predictive power of computational modeling in designing stereoselective and regioselective synthetic methods for azetidines. researchgate.net

Table 2: Computationally Determined Activation Energies in Azetidine Synthesis

Reaction Type Computational Method Finding Reference
Intramolecular aminolysis of epoxy amines DFT The transition state energy for azetidine formation was found to be lower than that for pyrrolidine formation in the presence of a lanthanum catalyst. frontiersin.org
Ring-closure of oxiranes DFT The activation barriers for the formation of trans-azetidine were calculated to be lower than for other isomers, explaining the observed diastereoselectivity. acs.org

Reaction coordinate analysis involves mapping the energetic profile of a reaction as it proceeds from reactants to products. This technique is particularly valuable for understanding ring transformations, such as ring-opening or ring-expansion reactions of the azetidine scaffold.

Computational studies have explored the ring-opening of azetidines. For instance, the mechanism of acid-mediated intramolecular ring-opening decomposition of certain aryl azetidines was investigated, revealing a pathway involving nucleophilic attack by a pendant amide group. nih.gov Theoretical studies on the photoreduction of an azetidine derivative modeled the opening of the four-membered ring, identifying the transition state and the reaction profile for this transformation. researchgate.net Similarly, the conversion of aziridines to azetidines has been rationalized through computational analysis of the reaction coordinate, confirming that the azetidine is the thermodynamic product. researchgate.net These analyses provide a step-by-step view of the bond-breaking and bond-forming processes that govern the reactivity of the strained azetidine ring. beilstein-journals.org

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a picture of how these molecules behave over time at finite temperatures. MD simulations solve Newton's equations of motion for a system of atoms, revealing the molecule's dynamic conformational landscape, its interactions with solvent, and other time-dependent properties.

For azetidine systems, MD simulations are used to explore the different puckered conformations of the four-membered ring and the rotational barriers of substituents. In a study parameterizing the azetidine-2-carboxylic acid (Aze) for MD simulations, it was found that Aze has a greater tendency to undergo trans-to-cis peptide bond isomerization compared to proline, leading to significant bends in polypeptide chains. nih.gov This highlights how the conformational preferences of the azetidine ring can influence the larger-scale structure of biomolecules. Other studies have used MD simulations in conjunction with molecular docking to assess the stability of azetidine derivatives as potential enzyme inhibitors, showing that the ligand-protein complex remains stable over the course of the simulation. researchgate.net The dynamic behavior, including nitrogen inversion and the configurational stability of lithiated intermediates, has also been explored using a combination of DFT and experimental techniques, providing a comprehensive understanding of the molecule's reactivity. uniba.itmdpi.com

Table 3: Chemical Compounds Mentioned

Compound Name
2,2-Diethylazetidine (B13294076) hydrochloride
Azetidine
2-Arylazetidine
Pyrrolidine
Azetidine-2-carboxylic acid
Proline
3-Bromoazetidine

Reactivity Descriptors and Conceptual DFT Analysis

Conceptual Density Functional Theory (DFT) has emerged as a powerful tool for quantifying and predicting the chemical reactivity of molecules. mdpi.comnih.gov This approach uses descriptors derived from the electron density to understand and anticipate how a molecule will interact with other chemical species. For azetidine systems, including 2,2-diethylazetidine, these descriptors are crucial for predicting sites of electrophilic or nucleophilic attack, which is fundamental to understanding their synthesis and biological interactions.

The reactivity of azetidines is largely governed by their significant ring strain, which is comparable to that of cyclobutane. researchgate.netbas.bg This inherent strain makes the four-membered ring susceptible to ring-opening reactions, a key aspect of their chemical utility. Computational models can precisely quantify this strain and predict how substituents, such as the two ethyl groups at the C2 position in 2,2-diethylazetidine, modulate the ring's stability and reactivity.

Global Reactivity Descriptors

Key global descriptors include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): The resistance of a molecule to change its electron distribution. Calculated as η = (I - A) / 2. A "soft" molecule has a small HOMO-LUMO gap and is more reactive. mdpi.com

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. Calculated as ω = χ² / (2η).

Illustrative Global Reactivity Descriptors for a Generic Azetidine System

This table is for illustrative purposes to demonstrate the output of a typical DFT analysis, as specific data for 2,2-Diethylazetidine hydrochloride is not available.

DescriptorSymbolValue (eV)
HOMO EnergyEHOMO-6.5
LUMO EnergyELUMO1.2
HOMO-LUMO GapΔE7.7
Ionization PotentialI6.5
Electron AffinityA-1.2
Electronegativityχ2.65
Chemical Hardnessη3.85
Electrophilicity Indexω0.91

Local Reactivity Descriptors: Fukui Functions

While global descriptors describe the molecule as a whole, local descriptors identify the most reactive sites within the molecule. The Fukui function, f(r), is a primary tool for this purpose. nih.govresearchgate.net It indicates the change in electron density at a specific point in the molecule when an electron is added or removed. researchgate.net

There are three main types of Fukui functions:

f+(r): For nucleophilic attack (attack by an electron donor). It identifies the sites most susceptible to gaining an electron.

f-(r): For electrophilic attack (attack by an electron acceptor). It highlights the sites most likely to donate an electron.

f0(r): For radical attack.

By calculating the condensed Fukui functions for each atom in the 2,2-diethylazetidine ring, one could predict the most probable sites for reaction. For example, the nitrogen atom in the azetidine ring, with its lone pair of electrons, is generally a primary site for electrophilic attack. DFT calculations can quantify this tendency. The carbon atoms of the ring, particularly those adjacent to the nitrogen, are often sites for nucleophilic attack, especially in reactions that lead to ring-opening. The presence of gem-diethyl groups at the C2 position would sterically hinder and electronically influence the reactivity of this carbon, a factor that DFT analysis can precisely model. nih.gov

Illustrative Condensed Fukui Functions for a Generic Substituted Azetidine

This table illustrates the type of data generated for local reactivity analysis. The values indicate the relative reactivity of each atom towards different types of attack.

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)f0 (Radical Attack)
N10.150.45 0.30
C20.38 0.050.21
C30.250.100.17
C40.220.120.17

Note: Higher values indicate greater reactivity for that type of attack. In this illustrative table, the nitrogen (N1) is the most likely site for electrophilic attack, while the substituted carbon (C2) is the most likely site for nucleophilic attack.

Research Applications of 2,2 Diethylazetidine Hydrochloride in Organic Synthesis and Heterocyclic Chemistry

Azetidine (B1206935) Derivatives as Versatile Building Blocks in Complex Organic Synthesis

Azetidines, including 2,2-disubstituted derivatives, are valuable building blocks in the synthesis of complex organic molecules. Their utility stems from the ring strain associated with the four-membered ring, which can be strategically released to introduce functionality and build molecular complexity.

One of the key reactions of 2,2-disubstituted azetidines is their ability to undergo either N-acylation or ring expansion to form 5,6-dihydro-4H-1,3-oxazines, depending on the reaction conditions. This divergent reactivity provides access to two distinct classes of heterocyclic compounds from a single precursor, highlighting the versatility of 2,2-disubstituted azetidines as synthetic intermediates. The resulting dihydro-1,3-oxazines are themselves valuable building blocks for further elaboration in medicinal and materials chemistry.

The ability to selectively functionalize the azetidine ring or to control its expansion into larger, more complex scaffolds offers a powerful strategy for molecular diversification. This allows for the rapid generation of new chemical entities with potential applications in various fields of chemical research.

Application in Stereoselective Transformations

For instance, the enantioselective synthesis of 2,3-disubstituted azetidines has been achieved with high levels of stereocontrol. These methods often rely on the use of chiral catalysts or auxiliaries to direct the formation of a specific stereoisomer. Such strategies could potentially be adapted for the synthesis of chiral 2,2-diethylazetidine (B13294076) derivatives, which could then participate in subsequent stereoselective reactions.

The rigid conformation of the azetidine ring can influence the stereochemical outcome of reactions at adjacent stereocenters. This conformational constraint can be exploited to achieve high levels of diastereoselectivity in reactions such as alkylations, aldol additions, and cycloadditions.

Role as Chiral Templates and Auxiliaries

Chiral, non-racemic azetidine derivatives can serve as valuable chiral templates or auxiliaries in asymmetric synthesis. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which it can be removed.

Optically active azetidine-2,4-dicarboxylic acids have been synthesized and utilized as chiral auxiliaries in asymmetric alkylation reactions rsc.org. In these cases, the stereocenters within the azetidine ring control the facial selectivity of the enolate alkylation, leading to the formation of the desired enantiomer of the product. While this example does not involve a 2,2-diethyl substituted azetidine, it demonstrates the potential of the azetidine scaffold to function as a chiral directing group.

A chiral 2,2-diethylazetidine derivative, if resolved into its enantiomers, could potentially be used in a similar fashion. The gem-diethyl groups at the C2 position would provide a distinct steric environment that could influence the stereochemical outcome of reactions on a tethered substrate.

Contributions to Method Development in Heterocyclic Chemistry

The unique reactivity of 2,2-disubstituted azetidines contributes to the development of new synthetic methods in heterocyclic chemistry. As mentioned previously, the controlled ring expansion of these compounds to 6,6-disubstituted 5,6-dihydro-4H-1,3-oxazines represents a novel transformation for the synthesis of this particular heterocyclic system.

This type of reaction, where a small, strained ring is converted into a larger, more stable heterocycle, is a powerful tool in synthetic chemistry. It allows for the construction of complex heterocyclic frameworks from readily accessible starting materials. The development of such methods expands the toolbox of synthetic chemists and enables the synthesis of novel compounds with potentially interesting biological or material properties. The study of the mechanism and scope of these ring expansion reactions provides valuable insights into the fundamental reactivity of strained heterocyclic systems.

Q & A

Q. What are the common synthetic routes for 2,2-Diethylazetidine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclization of a β-chloroamine precursor in polar solvents (e.g., ethanol/water mixtures) under reflux, followed by HCl neutralization to isolate the hydrochloride salt . Optimization includes adjusting pH (6–7) to minimize side reactions and using catalysts like triethylamine to enhance azetidine ring formation . Purity can be monitored via TLC (silica gel, chloroform/methanol 9:1) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Characterization employs 1H/13C NMR (D2O solvent) to confirm the azetidine ring (δ 3.2–3.5 ppm for CH2 adjacent to N) and FT-IR (N-H stretch ~2500 cm⁻¹ for hydrochloride salts) . Mass spectrometry (ESI+) verifies molecular weight (theoretical [M+H]+: ~150.6 g/mol) . Elemental analysis ensures stoichiometric Cl⁻ content .

Q. What analytical techniques are recommended for assessing purity and stability in aqueous solutions?

  • Methodological Answer : HPLC with a C18 column (UV detection at 210 nm) and mobile phase (acetonitrile/0.1% TFA) resolves degradation products . Accelerated stability studies (40°C/75% RH for 4 weeks) quantify hydrolytic degradation, while Karl Fischer titration monitors hygroscopicity .

Advanced Research Questions

Q. How can reaction kinetics inform the design of scalable synthesis protocols?

  • Methodological Answer : Pseudo-first-order kinetics experiments (varying HCl concentration) determine rate constants (k) for azetidine formation. Arrhenius plots (20–60°C) identify temperature thresholds for decomposition, enabling scalable batch reactor conditions (e.g., 40°C, 12 hr) . Computational modeling (DFT) predicts transition states to refine catalyst selection .

Q. What strategies mitigate contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in IC50 values (e.g., receptor binding assays) may arise from solvent residues (DMSO >0.1% suppresses activity). Validate via LC-MS and use standardized buffers (PBS, pH 7.4). Cross-validate with orthogonal assays (SPR vs. fluorescence polarization) .

Q. How does this compound interact with lipid bilayers in membrane permeability studies?

  • Methodological Answer : Use fluorescence anisotropy (DPH probes) to measure membrane fluidity changes. Molecular dynamics simulations (CHARMM36 force field) reveal preferential partitioning into hydrophobic regions, explaining enhanced passive diffusion . Compare with logP values (experimental vs. predicted) .

Q. What computational approaches predict metabolic pathways and toxicity profiles?

  • Methodological Answer : In silico tools (SwissADME, ProTox-II) identify cytochrome P450 substrates (e.g., CYP3A4-mediated oxidation) and potential hepatotoxicity. Validate with in vitro microsomal assays (NADPH depletion rate) .

Safety and Handling

Q. What are critical safety protocols for handling this compound in electrophysiology studies?

  • Methodological Answer : Use fume hoods (PPE: nitrile gloves, lab coat) due to respiratory irritation risks . Neutralize spills with 10% sodium bicarbonate. Store desiccated at –20°C to prevent HCl release .

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